Niclosamide monohydrate

Beschreibung

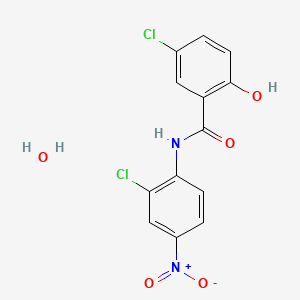

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223608 | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73360-56-2 | |

| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73360-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Multifaceted Anti-Neoplastic Mechanisms of Niclosamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which niclosamide, an FDA-approved antihelminthic drug, exerts its potent anti-cancer effects. Repurposed for oncology, niclosamide has demonstrated broad activity against a variety of cancers by simultaneously targeting multiple critical oncogenic signaling pathways and cellular processes. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further investigation and development.

Core Mechanism 1: Mitochondrial Uncoupling and Metabolic Disruption

A primary and well-documented mechanism of niclosamide is its function as a mitochondrial uncoupler.[1][2] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for oxidative phosphorylation.[3] This uncoupling of nutrient oxidation from ATP synthesis leads to a significant reduction in intracellular ATP levels and a corresponding increase in the AMP/ATP ratio.[1][4]

This metabolic stress triggers several downstream anti-cancer effects:

-

AMPK Activation: The increased AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4] Activated AMPK can, in turn, inhibit anabolic pathways that are crucial for cancer cell growth, such as the mTORC1 signaling cascade.[1]

-

Reactive Oxygen Species (ROS) Generation: The disruption of the electron transport chain leads to an elevation of intracellular reactive oxygen species (ROS).[4][5][6] This oxidative stress can damage cellular components and trigger apoptotic pathways.[5]

-

Induction of Apoptosis: Mitochondrial membrane depolarization can lead to the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the intrinsic apoptotic cascade.[4][7]

Caption: Niclosamide acts as a mitochondrial uncoupler, disrupting ATP synthesis and promoting ROS and apoptosis.

Core Mechanism 2: Inhibition of Key Oncogenic Signaling Pathways

Niclosamide's pleiotropic activity is largely attributed to its ability to inhibit multiple signaling pathways that are frequently dysregulated in cancer.[1][8][9]

A. Wnt/β-Catenin Pathway

Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancer.[10][11] Niclosamide potently inhibits this pathway through several mechanisms:

-

It induces the degradation of the Wnt co-receptor LRP6, preventing the initiation of the signaling cascade.[10][12]

-

It downregulates the expression of Dishevelled-2 (Dvl2), a key cytoplasmic component of the pathway.[11]

-

These actions prevent the stabilization and subsequent nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1.[9][10]

Caption: Niclosamide inhibits the Wnt/β-catenin pathway by targeting LRP6, Dvl2, and β-catenin stabilization.

B. STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell survival and proliferation.[13][14] Niclosamide is a potent inhibitor of this pathway.[1][14] It blocks the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its dimerization, nuclear translocation, and DNA binding.[7][13] This prevents the transcription of STAT3 target genes, including key survival proteins like Mcl-1 and survivin.[13][14]

Caption: Niclosamide blocks STAT3 signaling by inhibiting the critical phosphorylation event at Tyr705.

C. mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) pathway is a central controller of cell growth and proliferation and is often hyperactivated in cancer.[15] Niclosamide inhibits mTORC1 signaling through at least two distinct mechanisms:

-

Energy Stress: As a mitochondrial uncoupler, niclosamide activates AMPK, which in turn can phosphorylate and activate the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[1]

-

Cytoplasmic pH Modulation: Niclosamide possesses protonophoric activity that dissipates the proton gradient of lysosomes.[15][16] This leads to a decrease in cytoplasmic pH, which has been shown to inhibit mTORC1 signaling independently of the PI3K/Akt cascade.[15][16]

Caption: Niclosamide inhibits mTORC1 through both energy-stress (AMPK) and cytoplasmic pH-dependent mechanisms.

D. NF-κB Pathway

The transcription factor NF-κB (nuclear factor-kappa B) plays a crucial role in inflammation, immunity, and cancer cell survival.[8] Its constitutive activation is common in many malignancies. Niclosamide suppresses NF-κB signaling by preventing the TNFα-mediated phosphorylation and subsequent degradation of its inhibitor, IκBα.[8][17] By stabilizing IκBα, niclosamide effectively sequesters the NF-κB p65/p50 complex in the cytoplasm, blocking its nuclear translocation and the transcription of anti-apoptotic target genes.[6][8]

Caption: Niclosamide prevents NF-κB activation by inhibiting IKK-mediated IκBα phosphorylation and degradation.

Quantitative Data Summary

The anti-proliferative activity of niclosamide has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often in the sub-micromolar to low-micromolar range.

| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

| Acute Myeloid Leukemia (AML) | Various | 0.18 - 1.0 | [18] |

| Prostate Cancer | DU145 | 0.7 | [14] |

| Prostate Cancer | PC-3, DU145 | < 1.0 | [12] |

| Breast Cancer | MDA-MB-231, T-47D | < 1.0 | [12] |

| Breast Cancer (Basal-like) | SUM159, HCC1187, etc. | 0.33 - 1.9 | [19] |

| Ovarian Cancer | A2780cp20, SKOV3Trip2 | 0.41 - 1.86 | [20] |

| Head and Neck Squamous Cell Carcinoma | FaDu | 0.40 | [21] |

| Head and Neck Squamous Cell Carcinoma | H314 | 0.94 | [21] |

| Adrenocortical Carcinoma (ACC) | BD140A, SW-13, NCI-H295R | < Cmax in humans | [2][22] |

| Colon Cancer | HCT116 | ~1.0 | [23] |

| HeLa (Cervical Cancer) | HeLa | 0.25 | [7] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanisms of action of niclosamide.

1. Cell Viability and Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which is quantifiable by spectrophotometry.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of niclosamide (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6][24]

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.[25]

-

Caption: Workflow for a standard MTT/MTS cell viability assay to determine IC50 values.

2. Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as signaling pathway components and their phosphorylated (activated) forms.

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Methodology:

-

Treat cultured cells with niclosamide at desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.[5]

-

Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

Denature protein samples and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[5]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-LRP6, anti-β-catenin) overnight at 4°C.[10][13]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands on X-ray film or with a digital imager.[5]

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[10]

-

Caption: Standard workflow for Western blot analysis of protein expression and phosphorylation.

3. Reporter Gene Assay (Luciferase)

This assay measures the transcriptional activity of a specific signaling pathway by linking its response element to a reporter gene, typically luciferase.

-

Principle: A plasmid containing a promoter with transcription factor binding sites (e.g., TCF/LEF for Wnt, NF-κB sites) upstream of the luciferase gene is transfected into cells. Pathway activation leads to luciferase expression, which is quantified by measuring light output after adding a substrate.

-

Methodology:

-

Co-transfect cells with a reporter plasmid (e.g., TOPflash for Wnt signaling, NF-κB-TATA-Luc for NF-κB) and a control plasmid expressing a different luciferase (e.g., Renilla) for normalization.[6][11]

-

After 24 hours, treat the transfected cells with niclosamide.

-

If required, stimulate the pathway with an appropriate agonist (e.g., Wnt3a for Wnt, TNFα for NF-κB).[5][11]

-

Lyse the cells and measure the activity of both luciferases (e.g., firefly and Renilla) using a dual-luciferase reporter assay system and a luminometer.[5]

-

Normalize the activity of the experimental reporter (firefly) to the control reporter (Renilla) to account for differences in transfection efficiency and cell number.[11]

-

Caption: Workflow for a dual-luciferase reporter assay to measure pathway-specific transcriptional activity.

4. Reactive Oxygen Species (ROS) Detection

This method uses fluorescent probes to detect and quantify the levels of intracellular ROS.

-

Principle: Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they emit a strong green fluorescence.

-

Methodology:

-

Treat cells with niclosamide for the desired time (e.g., 3 hours).[26] A positive control (e.g., H₂O₂) and a negative control using an ROS scavenger (e.g., N-acetylcysteine, NAC) should be included.[6]

-

Load the cells with DCFDA by incubating them in media containing the probe.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer or a fluorescence microplate reader.[6][26]

-

Quantify the shift in mean fluorescence intensity relative to untreated control cells.

-

Caption: Experimental workflow for the detection of intracellular ROS using the DCFDA fluorescent probe.

References

- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 2. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajo.asmepress.com [ajo.asmepress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]

- 8. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 11. Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. scienceopen.com [scienceopen.com]

- 21. bibliotekanauki.pl [bibliotekanauki.pl]

- 22. aacrjournals.org [aacrjournals.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Biological Activities of Niclosamide: A Multifaceted Agent from Anthelmintic to Anticancer and Antiviral Applications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Niclosamide, a salicylanilide derivative, has been an FDA-approved anthelmintic agent for over five decades, primarily used to treat tapeworm infestations.[1][2] Its mechanism of action in parasites, the uncoupling of mitochondrial oxidative phosphorylation, has been well-established.[1][3][4][5] However, recent and intensive research has unveiled a remarkable spectrum of biological activities, positioning niclosamide as a promising candidate for drug repurposing in oncology, virology, and metabolic diseases. This guide provides an in-depth review of the multifaceted biological activities of niclosamide, focusing on its molecular mechanisms, key signaling pathways, and therapeutic potential. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Mitochondrial Uncoupling

The foundational biological activity of niclosamide is its function as a protonophore, which disrupts cellular energy metabolism.[6]

-

Mechanism : Niclosamide uncouples the mitochondrial electron transport chain from ATP synthesis.[3] It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase.

-

Consequence : This action leads to a rapid depletion of intracellular ATP, the primary energy currency of the cell, ultimately causing metabolic collapse and death in target organisms like tapeworms.[3][4] This fundamental mechanism of inducing metabolic stress is a key contributor to its broader biological effects observed in cancer cells and viruses.

Anticancer Activity: A Multi-Targeted Approach

High-throughput screening campaigns have repeatedly identified niclosamide as a potent anticancer agent with activity across a wide range of malignancies, including colorectal, breast, prostate, ovarian, and lung cancers.[7][8][9] Its efficacy stems from its ability to simultaneously inhibit multiple, critical oncogenic signaling pathways.

Inhibition of Wnt/β-catenin Signaling

Hyperactivation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[10][11] Niclosamide is a potent inhibitor of this pathway.

-

Mechanism : Niclosamide has been shown to downregulate the expression of Dishevelled-2 (Dvl2) and promote the degradation of the Wnt co-receptor LRP6.[10][12][13] This prevents the stabilization and nuclear accumulation of β-catenin, the central effector of the pathway.

-

Outcome : By blocking β-catenin-mediated transcription, niclosamide downregulates the expression of Wnt target genes crucial for proliferation and survival, such as c-myc and Cyclin D1.[2][11]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.

-

Mechanism : Niclosamide is a potent and selective inhibitor of STAT3.[14] It blocks the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation, dimerization, and subsequent translocation to the nucleus.[14][15] This inhibition is selective for STAT3, with minimal effects on the related STAT1 and STAT5 proteins.[14][15]

-

Outcome : Inhibition of STAT3 activation leads to the downregulation of its target genes, including those involved in cell survival (e.g., Bcl-2) and proliferation, ultimately inducing apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3.[13][14]

Modulation of Other Oncogenic Pathways

-

mTORC1 Signaling : Niclosamide inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism.[16] This inhibition may be an indirect result of mitochondrial uncoupling, which increases the cellular AMP/ATP ratio and activates AMPK, a known mTORC1 inhibitor.[12]

-

NF-κB Signaling : The drug has been shown to suppress the pro-survival NF-κB pathway in various cancer models.[12][16][17]

-

Notch Signaling : Niclosamide also targets the Notch pathway, which is critical for cancer stem cell maintenance and differentiation.[12][16][17]

Quantitative Anticancer Efficacy

The cytotoxic effects of niclosamide have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-micromolar to low micromolar range, demonstrating potent activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| A549 | Lung Adenocarcinoma | 2.60 ± 0.21 | [15] |

| A549/DDP | Cisplatin-Resistant Lung | 1.15 ± 0.18 | [15] |

| 2LMP | Basal-like Breast Cancer | 0.44 | [1] |

| SUM159 | Basal-like Breast Cancer | 0.33 | [1] |

| HCC1187 | Basal-like Breast Cancer | 1.9 | [1] |

| HCC1143 | Basal-like Breast Cancer | 1.1 | [1] |

| PC-3 | Prostate Cancer | < 1.0 | [13] |

| DU145 | Prostate Cancer | < 1.0 | [13] |

| MDA-MB-231 | Breast Cancer | < 1.0 | [13] |

| T-47D | Breast Cancer | < 1.0 | [13] |

Broad-Spectrum Antiviral Activity

Drug repurposing screens have identified niclosamide as a potent antiviral agent against a wide array of viruses, highlighting its potential for treating infectious diseases.[18]

-

Spectrum of Activity : Efficacy has been demonstrated against coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Zika virus (ZIKV), Hepatitis C virus (HCV), Chikungunya virus (CHIKV), and human adenovirus.[18]

-

Mechanisms of Action : The antiviral mechanisms are multifaceted and often host-directed, which may reduce the likelihood of viral resistance.

-

Inhibition of Viral Entry : Niclosamide can neutralize the pH of endosomes, preventing the pH-dependent membrane fusion required for the entry of many viruses into host cells.[9]

-

Disruption of Viral Replication : It has been shown to interfere with viral replication processes, potentially by inducing autophagy.[19]

-

Inhibition of Syncytia Formation : For SARS-CoV-2, niclosamide can disrupt the formation of syncytia (large, multinucleated cells), a process mediated by the viral spike protein that contributes to tissue damage.[19]

-

Quantitative Antiviral Efficacy

Niclosamide demonstrates potent antiviral activity at nanomolar to low-micromolar concentrations.

| Virus | Cell Line | Efficacy Metric | Value (µM) | Citation(s) |

| SARS-CoV | Vero E6 | EC50 | < 0.1 | [18] |

| SARS-CoV-2 (Wuhan D614) | Vero E6 TMPRSS2 | IC50 | 0.13 | |

| SARS-CoV-2 (Alpha, B.1.1.7) | Vero E6 TMPRSS2 | IC50 | 0.08 | |

| SARS-CoV-2 (Beta, B.1.351) | Vero E6 TMPRSS2 | IC50 | 0.07 | |

| SARS-CoV-2 (Delta, B.1.617.2) | Vero E6 TMPRSS2 | IC50 | 0.08 | |

| Hepatitis C Virus (HCV) | - | EC50 | 0.16 | |

| MERS-CoV | Vero B4 | - | Potent | [18] |

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency.

Therapeutic Potential in Metabolic Disorders

Emerging evidence suggests niclosamide may be repurposed for treating metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[11][16]

-

Mechanism : The therapeutic effect is primarily linked to its mitochondrial uncoupling property.[6][20] By increasing the proton leak across the inner mitochondrial membrane, niclosamide boosts the basal metabolic rate, leading to increased energy expenditure and oxidation of fatty acids.[16]

-

Preclinical Evidence : In animal models fed a high-fat diet, niclosamide treatment led to:

Detailed Experimental Protocols

To facilitate further research, this section provides methodologies for key experiments used to characterize the biological activities of niclosamide.

Protocol: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound.[14][19][21]

Principle : Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14][21] The amount of formazan produced is proportional to the number of viable cells.

Methodology :

-

Cell Seeding : Plate cells (e.g., 2,000-5,000 cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate overnight to allow for attachment.[10]

-

Compound Treatment : Prepare serial dilutions of niclosamide in culture medium. Remove the old medium from the wells and add 100 µL of the niclosamide-containing medium or vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[19]

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of niclosamide concentration and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for STAT3 Phosphorylation

This immunoassay is used to detect the level of phosphorylated STAT3 (p-STAT3), which indicates its activation status.[3][17]

Methodology :

-

Cell Treatment and Lysis : Culture cells to ~80% confluency, treat with desired concentrations of niclosamide for a specified time, and then wash with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).[3][17] A separate blot should be run for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative change in STAT3 activation.

Conclusion and Future Directions

Niclosamide is a compelling example of a repurposed drug with a rich and expanding portfolio of biological activities. Its ability to modulate fundamental cellular processes—most notably mitochondrial function—and to inhibit multiple key signaling pathways underpins its potent anticancer, antiviral, and metabolic regulatory effects. While its poor aqueous solubility and low oral bioavailability present pharmacokinetic challenges for systemic diseases, the development of novel formulations and derivatives is an active area of research aimed at overcoming these limitations. The multifaceted nature of niclosamide makes it a powerful tool for basic research and a promising therapeutic candidate that warrants continued investigation and clinical exploration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ajo.asmepress.com [ajo.asmepress.com]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell proliferation assays [bio-protocol.org]

- 10. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Multifaceted History of Niclosamide Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide, a salicylanilide derivative, was first synthesized in the early 1950s and has since carved a remarkable path from a potent molluscicide and anthelmintic to a promising candidate for repositioning in a multitude of therapeutic areas, including oncology, virology, and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the discovery and history of niclosamide and its monohydrate form. It details the physicochemical properties of its different crystalline forms, provides experimental protocols for its synthesis and key biological assays, and elucidates its complex mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of this versatile molecule.

Discovery and Historical Development

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was discovered by scientists at Bayer in 1953.[1][2] Initially developed as a molluscicide to control snail populations that act as intermediate hosts for Schistosoma parasites, it was commercialized for this purpose in 1959 under the trade name Bayluscide.[1][3] Shortly after, in 1960, its potent anthelmintic properties against tapeworms (cestodes) were recognized, leading to its introduction for human use in 1962 as Yomesan.[1][3] The U.S. Food and Drug Administration (FDA) approved niclosamide for treating tapeworm infections in humans in 1982, and it is included in the World Health Organization's List of Essential Medicines.[1][4]

For decades, the primary mechanism of action of niclosamide as an anthelmintic was attributed to its ability to uncouple oxidative phosphorylation in parasites, thereby disrupting their energy metabolism.[5] However, recent and extensive research has unveiled a far more complex pharmacological profile, revealing its capacity to modulate multiple critical cellular signaling pathways. This has sparked significant interest in repurposing niclosamide for a wide range of diseases, including various cancers, bacterial and viral infections, and metabolic disorders.[1][6]

Physicochemical Properties of Niclosamide Crystal Forms

Niclosamide can exist in different crystalline forms, primarily as an anhydrate and two monohydrate forms (HA and HB), each exhibiting distinct physicochemical properties that can influence its stability, solubility, and bioavailability.[7][8] The monohydrate forms are generally more stable but less soluble than the anhydrous form.[9][10]

| Property | Niclosamide Anhydrate | Niclosamide Monohydrate HA | This compound HB |

| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | C₁₃H₁₀Cl₂N₂O₅ | C₁₃H₁₀Cl₂N₂O₅ |

| Molecular Weight | 327.12 g/mol [11] | 345.14 g/mol [12][13] | 345.14 g/mol |

| Melting Point (°C) | 225-230[11] | Dehydrates around 91.4[14] | More stable than HA[7] |

| Aqueous Solubility (µg/mL) | ~13.32[9] | ~0.96[9] | ~0.61[9] |

| pKa | ~6.87[15] | - | - |

| LogP | ~10 (at pH 9.6)[16] | - | - |

Experimental Protocols

Synthesis of Niclosamide

Several methods for the synthesis of niclosamide have been reported. A common laboratory-scale synthesis involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.

Materials:

-

5-chlorosalicylic acid

-

2-chloro-4-nitroaniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Chlorobenzene (solvent)

-

Ethyl acetate or Acetone (for recrystallization)

Step-by-Step Protocol (using PCl₃): [1][17]

-

Dissolve 5-chlorosalicylic acid (e.g., 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 20.0 mmol) in chlorobenzene in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to 135°C.

-

Slowly add a solution of phosphorus trichloride (e.g., 17.5 mmol) in chlorobenzene to the reaction mixture.

-

Maintain the reaction at 135°C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with a suitable solvent.

-

Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.

Alternative Protocol (Solvent-Free): [4][7]

-

Mix dry 5-chlorosalicylic acid (e.g., 20g) and dry o-chloro-p-nitroaniline (e.g., 20g) with a quaternary alkylphosphonium salt (phase transfer catalyst, e.g., 2g).

-

Pulverize and mix the solids thoroughly.

-

Under strong stirring, slowly heat the mixture until it melts.

-

Continue stirring for 10 minutes after melting, then heat at 90-105°C for 1-2 hours.

-

Cool the reaction to 70°C and add tap water (e.g., 275 mL).

-

Stir vigorously at 70°C for 30 minutes.

-

Filter the hot mixture and dry the filter cake under infrared light at 50-60°C for 6 hours to obtain the crude product.

Wnt/β-Catenin Signaling Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to niclosamide treatment.

Materials:

-

HEK293 or other suitable cancer cell lines

-

TOPFlash luciferase reporter plasmid (contains TCF/LEF binding sites)

-

β-galactosidase-expressing vector (for transfection normalization)

-

Wnt3A conditioned medium (to stimulate the pathway)

-

Niclosamide

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase Assay System

-

β-galactosidase Assay System

Step-by-Step Protocol: [5][18][19]

-

Seed cells into 24-well plates and allow them to attach overnight.

-

Co-transfect the cells with the TOPFlash luciferase plasmid and the β-galactosidase-expressing vector using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of incubation, treat the cells with Wnt3A conditioned medium in the presence of various concentrations of niclosamide or vehicle (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly luciferase and β-galactosidase activities using the respective assay systems and a luminometer/spectrophotometer.

-

Normalize the firefly luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.

STAT3 Phosphorylation Western Blot Analysis

This protocol is used to determine the effect of niclosamide on the phosphorylation status of STAT3, a key indicator of its activation.

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., Du145, A549)

-

Niclosamide

-

Cell lysis buffer (e.g., EBC buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Step-by-Step Protocol: [20][21][22]

-

Culture cells to the desired confluency and treat with various concentrations of niclosamide for the desired time period (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Mechanisms of Action and Signaling Pathways

Niclosamide's therapeutic potential beyond its anthelmintic use stems from its ability to modulate multiple signaling pathways crucial for cell growth, proliferation, and survival.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently hyperactivated in many cancers. Niclosamide has been shown to be a potent inhibitor of this pathway.[23] It acts by inducing the degradation of the Wnt co-receptor LRP6, which is essential for signal transduction.[13][15] This leads to the suppression of LRP6 phosphorylation, prevention of β-catenin accumulation, and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[13]

Caption: Niclosamide inhibits the Wnt/β-catenin pathway by inducing LRP6 degradation.

mTORC1 Signaling Pathway

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling through a unique mechanism that does not involve direct inhibition of the mTOR kinase.[1][24] Instead, it acts as a protonophore, dissipating proton gradients across cellular membranes, particularly the lysosomal membrane.[24][25] This leads to a decrease in cytoplasmic pH (acidification), which in turn inhibits mTORC1 activity.[24]

Caption: Niclosamide inhibits mTORC1 by acting as a protonophore, leading to cytoplasmic acidification.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival and proliferation. Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[21] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[21][26] This leads to the downregulation of STAT3 target genes, such as those involved in cell cycle progression and apoptosis resistance.[21]

Caption: Niclosamide inhibits the STAT3 pathway by preventing the phosphorylation of STAT3 at Tyr705.

Quantitative Efficacy and Pharmacokinetics

The repositioning of niclosamide for new therapeutic indications requires a thorough understanding of its efficacy in various models and its pharmacokinetic profile.

In Vitro Efficacy of Niclosamide

| Application | Cell Line / Virus | IC₅₀ / EC₅₀ (µM) |

| Anticancer | ||

| Acute Myeloid Leukemia | Various | 0.18 - 1.0[2] |

| Basal-like Breast Cancer | Various | 0.33 - 1.9[7] |

| Head and Neck Cancer | FaDu | 0.40[27] |

| Head and Neck Cancer | H314 | 0.94[27] |

| Hepatocellular Carcinoma | HepG2 | 31.91 (48h)[28] |

| Hepatocellular Carcinoma | QGY-7703 | 10.24 (48h)[28] |

| Hepatocellular Carcinoma | SMMC-7721 | 13.46 (48h)[28] |

| Antiviral | ||

| SARS-CoV | Vero E6 | < 0.1[3][24] |

| SARS-CoV-2 | Vero E6 | 0.77 - 4.63[24] |

| MERS-CoV | Vero E6 | 0.016 - 0.0625 (µg/mL)[22] |

| Hepatitis C Virus (HCV) | - | 0.16[3][24] |

| Ebola Virus (EBOV) | - | 1.5[3] |

| Human Adenovirus (HAdV) | - | 0.6[3] |

Pharmacokinetic Parameters of Niclosamide

The systemic bioavailability of niclosamide is generally low and highly variable, which poses a challenge for its repurposing for systemic diseases.[14]

| Species | Dose | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Bioavailability (F) |

| Rat | 2 mg/kg IV | - | - | 1413 ± 118 ng/mLhr | 6.7 ± 2.0 hr | - |

| 5 mg/kg Oral | 354 ± 152 ng/mL | < 30 min | 429 ± 100 ng/mLhr | - | 10% | |

| Dog | 0.3 mg/kg IV | 1035 ± 166 ng/mL | 0.083 hr | - | - | -[2] |

| Human | 200-1600 mg Oral Solution | Highly variable (>2 µg/mL in some) | - | ~2-fold higher with food | - | Low and variable[14] |

Conclusion

From its initial discovery as a molluscicide to its established role as an essential anthelmintic, niclosamide has demonstrated a remarkable therapeutic journey. The elucidation of its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3, has opened up exciting new avenues for its clinical application in a variety of diseases. While challenges related to its low bioavailability and formulation need to be addressed for effective systemic therapy, the extensive body of research on niclosamide provides a solid foundation for its continued investigation and potential repurposing. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the history, properties, and biological activities of this versatile and promising therapeutic agent.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for evaluating the in vitro effects of niclosamide.

References

- 1. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 2. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dieringlab.web.unc.edu [dieringlab.web.unc.edu]

- 4. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]

- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 6. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]

- 7. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]

- 8. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. This compound | C13H10Cl2N2O5 | CID 12296604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. jfda-online.com [jfda-online.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Niclosamide Monohydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of niclosamide monohydrate powder. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and formulation activities.

Physicochemical Properties

This compound is the hydrated form of niclosamide, an anthelmintic drug with potential applications in other therapeutic areas.[1] Understanding its fundamental properties is crucial for formulation development, quality control, and mechanism of action studies.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | [2] |

| CAS Number | 73360-56-2 | [1][3][4][5][6] |

| Molecular Formula | C₁₃H₈Cl₂N₂O₄ · H₂O or C₁₃H₁₀Cl₂N₂O₅ | [1][2][4][5] |

| Molecular Weight | 345.13 g/mol | [1][2][4][5] |

| Appearance | Yellowish-white or yellowish, fine crystalline powder | [7] |

Solubility Profile

Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7] Its solubility is pH-dependent, a critical factor for formulation design.[7][8]

| Solvent | Mole Fraction Solubility (at 323.15 K) | Reference(s) |

| Water | 3.27 x 10⁻⁷ | [9] |

| Methanol | 7.78 x 10⁻⁵ | [9] |

| Ethanol | 1.66 x 10⁻⁴ | [9] |

| 2-Propanol | 2.42 x 10⁻⁴ | [9] |

| 1-Butanol | 3.047 x 10⁻⁴ | [9] |

| DMSO | 1.52 x 10⁻⁴ | [9] |

| PEG 200 | 5.272 x 10⁻⁴ | [9] |

| PEG 400 | 1.103 x 10⁻³ | [9] |

| Acetone:Methanol (1:1) | Soluble at 50 mg/mL | [10] |

The aqueous solubility of niclosamide is significantly influenced by pH. While practically insoluble at neutral and acidic pH, its solubility increases in alkaline conditions.[8][11] For instance, the concentration in aqueous solution can be substantially increased by raising the pH from 7 to the 8-9 range.[8]

Thermal Properties and Stability

The thermal behavior of this compound is complex and involves dehydration to the anhydrous form before melting. There are two known monohydrate forms, HA and HB.[7][12]

| Property | Value | Reference(s) |

| Dehydration Onset (HA) | Tmax = 91.4 ± 0.2 °C | [12] |

| Dehydration Onset (HB, unground) | Tmax = 178.5 ± 0.7 °C | [12] |

| Dehydration Onset (HB, ground) | Tmax = 88.7 ± 2.7 °C | [12] |

| Melting Point (Anhydrate) | 224-230 °C | [7][10] |

Niclosamide is sensitive to moisture, light, and alkaline conditions.[8][11] In aqueous suspensions, the anhydrous and solvated forms of niclosamide can transform into the more stable but less soluble monohydrate form.[13] The compound degrades when exposed to sunlight and UV light and undergoes rapid degradation in alkaline solutions.[11] For optimal stability, it is advisable to store this compound powder in a dry, dark place at or below 30°C.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following are standard protocols for key analytical techniques.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[14][15][16]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Materials:

-

This compound powder

-

Phosphate buffer solutions (pH 5.0, 6.8, and 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of phosphate buffer solutions at the desired pH values (e.g., 5.0, 6.8, and 7.4).

-

Add an excess amount of this compound powder to a series of scintillation vials.

-

Add a known volume (e.g., 10 mL) of each buffer solution to the vials.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to ensure an excess of solid material remains.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of niclosamide in the diluted samples using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µg/mL.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.[12][17]

Objective: To determine the dehydration and melting temperatures of this compound.

Materials:

-

This compound powder

-

DSC instrument

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point (e.g., 250°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic events corresponding to dehydration and melting. The peak maximum of the endotherm is typically reported as the transition temperature.

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the water content in a hydrate.[12]

Objective: To determine the water content of this compound.

Materials:

-

This compound powder

-

TGA instrument

-

TGA sample pans

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of this compound powder into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where dehydration is complete (e.g., 150°C).

-

Record the mass loss as a function of temperature.

-

The percentage of mass loss corresponding to the dehydration step is used to calculate the number of water molecules per molecule of niclosamide.

Crystalline Structure by X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid material.[18][19][20][21][22]

Objective: To obtain the XRPD pattern of this compound for phase identification and comparison.

Materials:

-

This compound powder

-

XRPD instrument

-

Sample holder

Procedure:

-

Ensure the XRPD instrument is properly aligned and calibrated.

-

Gently grind the this compound powder to ensure a random orientation of the crystals.

-

Pack the powdered sample into the sample holder, ensuring a flat and level surface.

-

Place the sample holder in the XRPD instrument.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Process the raw data to obtain a diffraction pattern of intensity versus 2θ.

-

The resulting pattern can be used for phase identification by comparing it to reference patterns from databases or literature.

Signaling Pathways and Mechanism of Action

Niclosamide has been shown to modulate multiple intracellular signaling pathways, which is the basis for its investigation in various diseases beyond parasitic infections, particularly in cancer.[23][24][25][26][27][28][29][30] The primary mechanism of action as an anthelmintic is the uncoupling of oxidative phosphorylation in mitochondria.[1][31]

Below are diagrams illustrating some of the key signaling pathways affected by niclosamide.

Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.

Caption: Niclosamide inhibits the JAK/STAT3 signaling pathway.

Caption: Niclosamide inhibits the NF-κB signaling pathway.

Caption: Niclosamide inhibits the mTORC1 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound powder. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals. A thorough characterization of these properties is paramount for the successful development of new formulations and for elucidating the full therapeutic potential of this multifaceted compound.

References

- 1. toku-e.com [toku-e.com]

- 2. This compound | C13H10Cl2N2O5 | CID 12296604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. xcessbio.com [xcessbio.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound - TOKU-E [bioscience.co.uk]

- 7. dovepress.com [dovepress.com]

- 8. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]

- 11. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparison of the physical and chemical stability of niclosamide crystal forms in aqueous versus nonaqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. enamine.net [enamine.net]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]

- 20. usp.org [usp.org]

- 21. Monographs Affected by Revision to Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD) | USP-NF [uspnf.com]

- 22. usp.org [usp.org]

- 23. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 26. go.drugbank.com [go.drugbank.com]

- 27. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 30. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

Unraveling the Crystalline Maze: A Technical Guide to Niclosamide Monohydrate Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Niclosamide, a well-established anthelmintic drug, is gaining renewed interest for a variety of therapeutic applications. Its efficacy and bioavailability are intrinsically linked to its solid-state properties, particularly the crystal structure and polymorphism of its hydrated forms. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of niclosamide monohydrate, offering a critical resource for researchers and professionals in drug development.

The Polymorphic Landscape of this compound

Niclosamide is known to exist in multiple solid forms, including two solvent-free polymorphs, various solvates, and two distinct monohydrate forms, designated as HA and HB.[1][2] These monohydrate polymorphs exhibit different dehydration pathways, ultimately yielding the same anhydrous phase.[1][3][4] Understanding the structural nuances and transformation kinetics of these hydrates is paramount for controlling the physicochemical properties of niclosamide-based drug products.

The two known monohydrate polymorphs of niclosamide, HA and HB, both crystallize in the monoclinic P21/c space group.[2] Despite sharing the same space group, their crystal lattices exhibit distinct differences in unit cell dimensions and molecular packing, which in turn influences their physical properties and stability.

Crystallographic Data

The fundamental structural characteristics of the two monohydrate polymorphs are summarized in the table below, providing a direct comparison of their crystallographic parameters.

| Parameter | Polymorph HA | Polymorph HB |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 3.813 | 7.346 |

| b (Å) | 16.143 | 11.332 |

| c (Å) | 23.065 | 16.964 |

| β (˚) | 92.87 | 98.28 |

| CSD Refcode | OBEQAN01 | OBEQAN |

Data sourced from Crystal Growth & Design.[2]

Polymorphic Transformations and Dehydration Pathways

The two monohydrate forms of niclosamide, HA and HB, follow distinct mechanistic pathways upon dehydration, even though they result in the same final anhydrous product.[1][3][4] The dehydration of HA proceeds through a diffusion-mediated loss of water, leading to an isomorphous desolvate intermediate. This intermediate can then rearrange into at least two different anhydrous polymorphs, only one of which is stable long-term.[1][2] In contrast, the dehydration of HB occurs via a surface nucleation process, where water loss and the formation of the final product happen concurrently without any detectable crystalline intermediates.[3][4]

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs. The following sections detail the typical experimental methodologies employed.

Preparation of Niclosamide Monohydrates

-

Monohydrate HA: HA is typically obtained by recrystallization from acetone.[1][2] Niclosamide is dissolved in acetone, and the solution is allowed to evaporate slowly at room temperature.

-

Monohydrate HB: HB can be prepared by recrystallization from ethyl acetate.[1][2] Niclosamide is dissolved in hot ethyl acetate, and the solution is cooled to room temperature to induce crystallization.

Physicochemical Characterization

A systematic workflow is crucial for identifying and characterizing the different polymorphic forms of this compound.

3.2.1. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline phase of this compound.

-

Instrument: A laboratory X-ray diffractometer with Cu Kα radiation is typically used.

-

Sample Preparation: Samples are lightly ground to ensure random orientation.

-

Data Collection: Data is collected over a 2θ range of 3-40° with a continuous scan.

-

Analysis: The experimental powder patterns are compared with simulated patterns from single-crystal data or reference patterns from crystallographic databases (e.g., Cambridge Structural Database - CSD).[1]

3.2.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior and dehydration processes.

-

DSC: Samples are heated in crimped aluminum pans at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Endothermic and exothermic events corresponding to desolvation, phase transitions, and melting are recorded.

-

TGA: The mass loss of the sample as a function of temperature is measured. This provides quantitative information about the water content and the temperature range of dehydration.

3.2.3. Vibrational Spectroscopy

Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for differentiating between polymorphs and studying intermolecular interactions, such as hydrogen bonding. These techniques are sensitive to the local molecular environment and can provide distinct spectral fingerprints for HA and HB.

Conclusion

The existence of at least two monohydrate polymorphs of niclosamide, HA and HB, with distinct crystal structures and dehydration behaviors, underscores the importance of thorough solid-state characterization in the development of this drug. A comprehensive understanding of the factors governing their formation and interconversion is critical for ensuring consistent product quality, stability, and bioavailability. The experimental methodologies and structural data presented in this guide provide a foundational framework for researchers and drug development professionals working with niclosamide.

References

- 1. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product | Semantic Scholar [semanticscholar.org]

- 4. Dehydration of this compound Polymorphs: Different Mechanistic Pathways to the Same Product - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Niclosamide Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of niclosamide against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its potential as a repurposed therapeutic for COVID-19 due to its potent in vitro efficacy.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Assessment of Antiviral Efficacy and Cytotoxicity

The in vitro potency of niclosamide against SARS-CoV-2 has been evaluated in various cell lines and against different viral variants. The key metrics used to quantify its activity are the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides an indication of the therapeutic window of the compound.

A summary of the reported in vitro efficacy and cytotoxicity of niclosamide is presented in the tables below.

Table 1: Antiviral Activity of Niclosamide against the SARS-CoV-2 Original Strain

| Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| VeroE6 | 0.043 - 4.63 | 1.96 - >50 | >1.08 - >1162 | [4][5] |

| VeroE6-TMPRSS2 | 0.13 | >10 | >76.9 | [1] |

| Caco-2 | Not Reported | >10 | Not Applicable | [1] |

| Calu-3 | 0.2 | 5.62 | 28.1 | [5] |

| H1437 | Not Reported | Not Reported | Not Reported | [6] |

| A549-ACE2 | Not Reported | Not Reported | Not Reported | [7] |

Table 2: Antiviral Activity of Niclosamide against SARS-CoV-2 Variants of Concern (VOCs)

| Cell Line | Variant | IC50 (µM) | Reference |

| VeroE6-TMPRSS2 | Wuhan D614 | 0.13 | [1] |

| VeroE6-TMPRSS2 | BavPat D614G | 0.06 | [1] |

| VeroE6-TMPRSS2 | Alpha (B.1.1.7) | 0.08 | [1] |

| VeroE6-TMPRSS2 | Beta (B.1.351) | 0.07 | [1] |

| VeroE6-TMPRSS2 | Delta (B.1.617.2) | 0.08 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the in vitro antiviral activity of niclosamide against SARS-CoV-2.

Cell Lines and Virus Culture

-

Cell Lines:

-

VeroE6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection.[1]

-

VeroE6-TMPRSS2: VeroE6 cells engineered to express Transmembrane Serine Protease 2 (TMPRSS2), which facilitates viral entry.[1]

-

Caco-2 (ATCC HTB-37): Human colorectal adenocarcinoma cells that can model infection in intestinal epithelium.[1]

-

Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells that represent a relevant model for respiratory tract infection.[5]

-

A549-ACE2: A549 human lung carcinoma cells engineered to express Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2.[7]

-

-

Virus Strains:

In Vitro Antiviral Activity Assay

This protocol outlines a typical procedure for determining the EC50/IC50 of niclosamide.

Detailed Steps:

-

Cell Seeding: Plate a suitable cell line (e.g., VeroE6) in 96-well microplates at a density of 5x104 cells per well and incubate overnight.[1]

-

Compound Preparation: Prepare a stock solution of niclosamide in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Treatment and Infection:

-

Remove the cell culture medium and add the diluted niclosamide to the cells.

-

After a short pre-incubation period (e.g., 1 hour), infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication:

-

RT-qPCR: Measure the viral RNA levels in the cell supernatant.

-

Plaque Assay: Determine the number of infectious virus particles.

-

High-Content Imaging: Quantify the percentage of infected cells by staining for viral antigens (e.g., nucleocapsid protein).[2]

-

Cytopathic Effect (CPE) Reduction Assay: Visually assess the inhibition of virus-induced cell death.

-

-

Data Analysis: Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the EC50/IC50 value.

Cytotoxicity Assay

This protocol is used to determine the CC50 of niclosamide.

Detailed Steps:

-

Cell Seeding: Plate cells as described in the antiviral assay protocol.

-

Compound Treatment: Add serial dilutions of niclosamide to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Cell Viability Assessment:

-

MTT or MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the CC50 value using non-linear regression.

Proposed Mechanisms of Action

Niclosamide is believed to exert its antiviral effects against SARS-CoV-2 through multiple mechanisms, primarily targeting host cell processes that are essential for viral replication.

Inhibition of Viral Entry

Niclosamide can block the entry of SARS-CoV-2 into host cells. One proposed mechanism is the inhibition of the pH-dependent endocytic pathway.[8] By neutralizing the acidic environment of endosomes, niclosamide may prevent the conformational changes in the viral spike protein required for membrane fusion and subsequent release of the viral genome into the cytoplasm.[9]

Modulation of Autophagy

SARS-CoV-2 can manipulate the host cell's autophagy pathway to its advantage. Niclosamide has been shown to modulate autophagy, which can interfere with viral replication.[2] One proposed mechanism involves the inhibition of S-phase kinase-associated protein 2 (SKP2), leading to the stabilization of BECN1 (Beclin-1), a key protein in the autophagy process.[4] This enhancement of autophagic flux can restrict viral replication.[3]

Inhibition of Syncytia Formation

A characteristic of SARS-CoV-2 infection is the formation of syncytia, large multinucleated cells formed by the fusion of infected and uninfected cells, which contributes to tissue damage. Niclosamide has been identified as a potent inhibitor of spike protein-mediated syncytia formation.[2] This activity is thought to be mediated through the inhibition of the TMEM16F scramblase, a host cell protein involved in membrane fusion.[2]

Conclusion

Niclosamide demonstrates potent in vitro antiviral activity against SARS-CoV-2, including various variants of concern. Its multifaceted mechanism of action, targeting host cell pathways essential for viral replication, makes it a compelling candidate for further investigation as a COVID-19 therapeutic. However, challenges such as its low oral bioavailability need to be addressed for effective clinical translation.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of niclosamide and its analogs as potential treatments for COVID-19.

References